molecular formula C20H22ClN3OS2 B11078961 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(diethylamino)-3-methylphenyl]acetamide

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(diethylamino)-3-methylphenyl]acetamide

Cat. No.: B11078961
M. Wt: 420.0 g/mol
InChI Key: MOBOLXLIRUFLGE-UHFFFAOYSA-N
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Description

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(diethylamino)-3-methylphenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring substituted with a chlorine atom and a sulfanyl group, linked to an acetamide moiety that is further connected to a diethylamino-methylphenyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(diethylamino)-3-methylphenyl]acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the 5-chloro-1,3-benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

    Thioether Formation: The benzothiazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.

    Acetamide Coupling: The final step involves coupling the benzothiazole-thioether intermediate with 4-(diethylamino)-3-methylphenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new materials or catalysts.

Biology

Biologically, derivatives of benzothiazole are known for their antimicrobial and anticancer properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicinal chemistry, this compound’s structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Its potential to inhibit specific enzymes or modulate receptor activity could be valuable in treating various diseases.

Industry

Industrially, this compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of dyes, pigments, or other functional materials.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(diethylamino)-3-methylphenyl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The benzothiazole ring could facilitate binding to specific protein sites, while the diethylamino group might enhance membrane permeability or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide
  • N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

Uniqueness

Compared to similar compounds, 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(diethylamino)-3-methylphenyl]acetamide stands out due to the presence of the diethylamino group, which can significantly influence its pharmacokinetic properties, such as solubility and membrane permeability. This makes it a unique candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C20H22ClN3OS2

Molecular Weight

420.0 g/mol

IUPAC Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(diethylamino)-3-methylphenyl]acetamide

InChI

InChI=1S/C20H22ClN3OS2/c1-4-24(5-2)17-8-7-15(10-13(17)3)22-19(25)12-26-20-23-16-11-14(21)6-9-18(16)27-20/h6-11H,4-5,12H2,1-3H3,(H,22,25)

InChI Key

MOBOLXLIRUFLGE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl)C

Origin of Product

United States

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